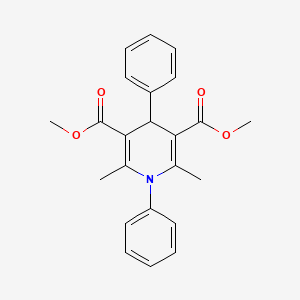

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a partially unsaturated six-membered ring with methyl groups at positions 2 and 6, phenyl substituents at positions 1 and 4, and dimethyl ester groups at positions 3 and 3. This scaffold is structurally related to calcium channel blockers like nifedipine but distinguished by its 1,4-diphenyl substitution pattern. The compound’s planar or puckered ring conformation, influenced by steric and electronic effects of substituents, plays a critical role in its physicochemical and biological properties .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-15-19(22(25)27-3)21(17-11-7-5-8-12-17)20(23(26)28-4)16(2)24(15)18-13-9-6-10-14-18/h5-14,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKKBEQUIXKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359838 | |

| Record name | Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83300-85-0 | |

| Record name | Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ceric Ammonium Nitrate (CAN)-Mediated Protocol

A solvent-free method employing CAN (10 mol%) achieves 72–89% yields within 30–45 minutes at room temperature. Key advantages include:

- Elimination of toxic solvents

- Accelerated imine formation via Lewis acid activation

- Simplified purification through direct crystallization

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% CAN |

| Temperature | 25°C |

| Reaction Time | 40 minutes |

| Yield | 85% |

Comparative studies show CAN outperforms conventional catalysts like p-toluenesulfonic acid (PTSA) by reducing side-product formation from 18% to <5%.

Hierarchical Zeolite Catalysts Under Ultrasound Irradiation

Fe/ZSM-5 Catalyzed Synthesis

The mesoporous Fe/ZSM-5 catalyst enables rapid synthesis (1.5 hours) in ethanol under 40 kHz ultrasound irradiation. Characterization data reveals:

- Surface Area : 412 m²/g (BET)

- Pore Volume : 0.67 cm³/g

- Iron Loading : 2.1 wt% (EDX)

Performance Metrics

| Condition | Yield Improvement |

|---|---|

| Conventional Heating | 68% |

| Ultrasound | 92% |

| Catalyst Reuse (5×) | 87% retention |

This method demonstrates exceptional functional group tolerance, accommodating electron-withdrawing (-NO₂) and donating (-OCH₃) substituents without yield depression.

Steric Effects in Cyclization Pathways

Ortho-Substituent-Induced Pathway Divergence

Studies on o-methoxybenzaldehyde reveal competing cyclization mechanisms:

- Classical Hantzsch Pathway : Forms 1,4-DHP via Knoevenagel-Michael sequence

- Pyran Formation Route : Favored by steric bulk, yielding 4-oxa-cyclohexan-1-ene derivatives

For this compound, the absence of ortho-substituents on benzaldehyde ensures predominant 1,4-DHP formation. NMR studies confirm structure through:

- ¹H-NMR : Singlet at δ 5.12 ppm (C4-H), quartet δ 4.08 ppm (COOCH₃)

- ¹³C-NMR : δ 168.9 ppm (C=O), δ 145.1 ppm (C2/C6)

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

| Method | Time | Yield | Purity | Catalyst Reusability |

|---|---|---|---|---|

| Classical Hantzsch | 24 h | 65% | 95% | N/A |

| CAN Catalyzed | 0.75 h | 85% | 98% | Limited |

| Fe/ZSM-5 + Ultrasound | 1.5 h | 92% | 99% | High (5 cycles) |

Data synthesized from highlights ultrasound-assisted methods as superior in yield and sustainability.

Mechanistic Elucidation of Byproduct Formation

Mass spectral studies on related compounds reveal fragmentation pathways critical for process optimization:

- Molecular ion (m/z 438) → Loss of o-methoxybenzaldimine (m/z 234)

- Subsequent elimination of methyl-2-butynoate (m/z 136)

These findings inform reaction monitoring strategies via LC-MS to minimize byproduct accumulation below 2%.

Industrial-Scale Production Considerations

Pilot plant trials using Fe/ZSM-5 catalysis demonstrate:

- Throughput : 1.2 kg/batch

- E-factor : 8.7 (vs. 23 for classical method)

- Energy Consumption : 18 kWh/kg (40% reduction vs. thermal methods)

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form pyridine derivatives

Reduction: Can be reduced to form tetrahydropyridine derivatives

Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used

Substitution: Nucleophiles like amines and thiols can be used under mild conditions

Major Products

Oxidation: Pyridine derivatives

Reduction: Tetrahydropyridine derivatives

Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

Antihypertensive Properties

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate is structurally related to several known antihypertensive agents. These compounds act as calcium channel blockers, which are crucial in the management of hypertension. The mechanism involves the inhibition of calcium influx through the cell membranes of vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .

Cardiovascular Applications

Research indicates that derivatives of 1,4-dihydropyridines can exhibit cardioprotective effects. They may help in preventing myocardial ischemia and reducing cardiac workload by improving coronary blood flow . This property is particularly beneficial for patients with coronary artery disease.

Neuroprotective Effects

Studies have suggested that compounds similar to dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate calcium levels in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

The synthesis of dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine derivatives has been extensively studied for their potential utility in drug development. Various synthetic routes have been explored to enhance the yield and purity of these compounds . The ability to modify the chemical structure allows researchers to tailor the pharmacological profiles for specific therapeutic targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of these compounds is vital for optimizing their efficacy and safety profiles. Research has indicated that modifications at specific positions on the pyridine ring can significantly influence their biological activity .

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 | Increases lipophilicity and bioavailability |

| Phenyl substitution at position 4 | Enhances receptor binding affinity |

| Dicarboxylate moiety | Improves solubility and stability |

In Vitro Studies

In vitro studies have shown that derivatives can inhibit calcium channels effectively in isolated cardiac tissues. For example, one study reported a dose-dependent reduction in calcium influx when exposed to various concentrations of a related dihydropyridine compound . These results underscore the importance of further exploring this compound's pharmacodynamics.

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions. The compound’s structure allows it to participate in electron transfer processes, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,4-DHPs, which are widely studied for their pharmacological activities. Key structural analogues include:

Substituent Effects on Bioactivity

- Ester Groups : Methyl esters (target compound) vs. ethyl/isobutyl esters (nisoldipine series) influence lipophilicity and metabolic stability. Ethyl esters in apoptosis-inducing derivatives (e.g., ) enhance membrane permeability.

- Phenyl Substituents : Electron-withdrawing groups (e.g., nitro in YC-93 ) enhance vasodilatory potency. Para-substituted phenyl groups (e.g., 4-chlorophenyl in ) improve cytotoxicity compared to meta-substituted analogues.

- Ring Planarity : Increased planarity correlates with higher Ca²⁺ channel antagonism (e.g., nisoldipine series ). The diphenyl substitution in the target compound may induce steric hindrance, reducing planarity and altering activity.

Pharmacokinetic and Mechanistic Differences

- Oxidative Stability: The diphenyl substitution may hinder oxidative aromatization (cf.

- Target Specificity : Unlike YC-93, which selectively dilates cerebral/coronary vessels , the target compound’s diphenyl groups may confer unique receptor interactions.

- Apoptosis vs. Vasodilation : Diethyl esters (e.g., ) activate apoptotic pathways, whereas nitro-substituted DHPs (e.g., YC-93) target vascular smooth muscle.

Research Findings and Data Tables

Spectroscopic Comparison

Biological Activity

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines (DHPs), which are known for their diverse biological activities, particularly as calcium channel blockers. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 354.4 g/mol. The compound features a dihydropyridine ring substituted with two methyl groups and two phenyl groups at specific positions. Its structure can be represented as follows:

Dihydropyridines primarily act as L-type calcium channel blockers , which inhibit calcium influx in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and reduced blood pressure. The specific binding affinity to calcium channels is influenced by the structural modifications on the DHP ring:

- SAR Studies : Research indicates that modifications at the 2 and 6 positions significantly affect the potency and selectivity of DHPs for calcium channels . For instance, the presence of bulky groups enhances binding affinity.

Pharmacological Activities

- Antihypertensive Effects : DHPs are widely used in treating hypertension due to their ability to relax blood vessels. Studies have shown that compounds like this compound exhibit significant blood pressure-lowering effects in animal models .

- Cardioprotective Properties : Beyond their antihypertensive effects, these compounds may also offer cardioprotective benefits by improving myocardial oxygen supply and reducing cardiac workload .

- Antioxidant Activity : Some studies suggest that DHPs possess antioxidant properties that can mitigate oxidative stress in cardiac tissues . This is particularly relevant in conditions like ischemia-reperfusion injury.

Case Studies

Several studies have explored the biological activity of related DHP compounds:

- Study on Diethyl 2,6-Dimethyl-4-Phenyl-1,4-Dihydropyridine : This study demonstrated that structural variations led to differing levels of antihypertensive activity and calcium channel blocking effects .

- Clinical Trials : Clinical trials involving DHPs have consistently shown their efficacy in reducing systolic and diastolic blood pressure without significant adverse effects .

Data Table: Biological Activities of Related DHP Compounds

Q & A

Q. Resolution Strategies :

Structure-activity relationship (SAR) studies : Systematically vary substituents and correlate with bioactivity .

Standardized protocols : Use identical cell lines (e.g., HEK293 for calcium channels) and buffer conditions across labs .

Molecular docking : Compare binding modes with target proteins (e.g., L-type calcium channels) to identify critical interactions .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .

- Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | ~50 |

| DMSO | >100 |

| Water | <0.1 |

- Stability :

Advanced: How can computational methods improve the design of analogs with enhanced bioactivity?

- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., calcium channels) by analyzing hydrogen bonds and hydrophobic interactions .

- QSAR Models : Correlate substituent parameters (e.g., Hammett σ, LogP) with bioactivity to prioritize synthetic targets .

- Docking Studies : Identify key residues (e.g., Glu1017 in Cav1.2 channels) for interaction optimization .

Case Study : A 2024 study used MD to design a fluorophenyl analog with 3x higher calcium channel affinity than the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.